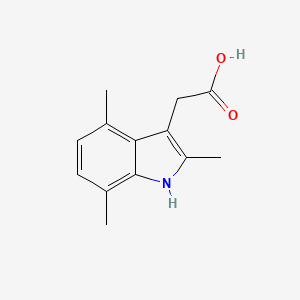
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 5435-43-8 . It has a molecular weight of 217.27 .
Molecular Structure Analysis
The molecular structure of “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” is represented by the formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
- This compound is a derivative of indole, which is a common structure in many natural products and pharmaceuticals . It’s often used as a building block in chemical synthesis .
- Indole derivatives, including “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid”, are known to have plant growth-regulating properties .
- These compounds are typically applied to plants in a solution, and they can affect processes like cell elongation and division .
- The results of these applications can include enhanced plant growth and development .
Chemical Synthesis
Plant Growth Regulation
Pharmaceutical Research
- “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” could potentially be used as a pesticide or biocidal product .
Food and Drug Industry
Pesticide or Biocidal Product Use
Laboratory Chemicals
- This compound is often used as a building block in chemical research . It can be used in the synthesis of a variety of complex organic molecules .
- The methods of application would involve controlled reactions with various reagents under specific conditions .
- The outcomes of these applications could include the creation of new compounds with potential applications in various fields .
- Indole derivatives have potential applications in material science . They could be used in the development of new materials with unique properties .
- The methods of application would involve incorporating the compound into different materials and studying its effects on their properties .
- The outcomes of these applications could include the development of new materials with improved properties .
- Indole derivatives could potentially be used in environmental science . For example, they could be used in the development of new methods for pollution control .
- The methods of application would involve testing the compound’s effectiveness in controlling various forms of pollution .
- The outcomes of these applications could include the development of more effective methods for pollution control .
Chemical Research
Material Science
Environmental Science
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 |
Source


|
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-43-8 |
Source


|
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
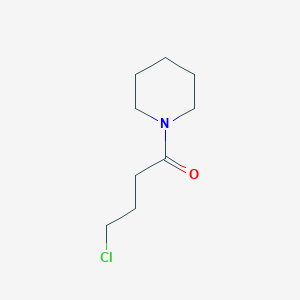
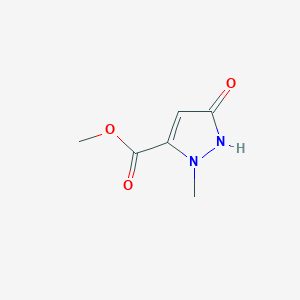
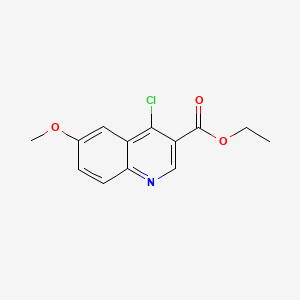
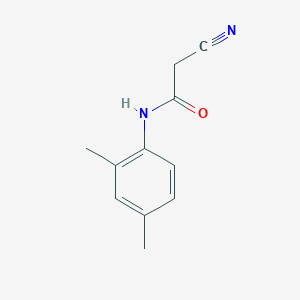


![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)





